ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate
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Overview
Description
Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate is an organic compound with the molecular formula C12H17NO4S. This compound is known for its unique chemical structure, which includes an ethyl group, an N-ethyl group, and a 2-methylphenyl group attached to a sulfonylcarbamate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate typically involves the reaction of ethyl N-ethylcarbamate with 2-methylphenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ethyl and N-ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfide derivatives.
Scientific Research Applications
Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonylcarbamate moiety can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-methylphenyl)carbamate: This compound is structurally similar but lacks the N-ethyl and sulfonyl groups.
Ethyl N-(4-methylphenyl)sulfonylcarbamate: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate is unique due to the presence of both N-ethyl and sulfonyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Properties
CAS No. |
64059-08-1 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H17NO4S/c1-4-13(12(14)17-5-2)18(15,16)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
YCOAIRMWNKMUKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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